Prontosil

Catalog No.
S582608
CAS No.
103-12-8
M.F
C12H13N5O2S
M. Wt
291.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Prontosil

CAS Number

103-12-8

Product Name

Prontosil

IUPAC Name

4-[(2,4-diaminophenyl)diazenyl]benzenesulfonamide

Molecular Formula

C12H13N5O2S

Molecular Weight

291.33 g/mol

InChI

InChI=1S/C12H13N5O2S/c13-8-1-6-12(11(14)7-8)17-16-9-2-4-10(5-3-9)20(15,18)19/h1-7H,13-14H2,(H2,15,18,19)

InChI Key

ABBQGOCHXSPKHJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N=NC2=C(C=C(C=C2)N)N)S(=O)(=O)N

Synonyms

2',4'-diaminoazobenzene-4-sulfonamide, Prontosil, Streptocide (Evans), sulfamidochrysoidin, sulfamidochrysoidine, sulfamidochrysoidine hydrochloride

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(C=C(C=C2)N)N)S(=O)(=O)N

The exact mass of the compound Prontosil is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Supplementary Records. It belongs to the ontological category of sulfonamide in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
In the body, primarily involving its conversion into sulfanilamide. This process occurs through reductive cleavage facilitated by azoreductase enzymes present in the gut microbiota. The reaction can be summarized in two main steps:

  • Formation of Hydrazo Compound: The azo bond (N=N) is reduced to form an intermediate hydrazo compound.
  • Cleavage of Nitrogen Bond: The hydrazo compound is further reduced to yield sulfanilamide and other aniline derivatives .

This metabolic pathway underscores Prontosil's classification as a prodrug, as it requires enzymatic conversion to exert its antibacterial effects.

The synthesis of Prontosil involves diazotization followed by coupling reactions:

  • Diazotization: Sulfanilamide is treated with nitrous acid to form a diazonium salt.
  • Coupling Reaction: This diazonium salt is then coupled with 2-acetamino-8-hydroxynaphthalene-3,6-disulphonic acid to produce Prontosil .

This synthetic pathway highlights the compound's origins from coal tar derivatives and its transformation into a clinically relevant drug.

Prontosil was primarily used for treating bacterial infections, especially those caused by streptococci. Its introduction revolutionized the treatment of bacterial diseases during the 1930s and 1940s. Although its use has diminished due to the advent of more effective antibiotics like penicillin, it laid the groundwork for the development of subsequent sulfonamide drugs and antibiotic therapies .

Research indicates that Prontosil interacts significantly with gut microbiota, which plays a crucial role in its metabolic activation. Studies have shown that azoreductase enzymes convert Prontosil into sulfanilamide within the gastrointestinal tract, which is then absorbed into systemic circulation to exert its therapeutic effects . This interaction emphasizes the importance of gut health in determining the efficacy of prodrugs like Prontosil.

Several compounds share structural or functional similarities with Prontosil. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeMechanism of ActionUnique Features
SulfanilamideSulfonamideInhibits folate synthesisActive form derived from Prontosil
SulfadiazineSulfonamideInhibits folate synthesisBroader spectrum against gram-negative bacteria
TrimethoprimDiaminopyrimidineInhibits dihydrofolate reductaseOften used synergistically with sulfonamides
DapsoneSulfoneInhibits folate synthesisPrimarily used for leprosy treatment

Prontosil's uniqueness lies in its historical significance as the first sulfonamide antibiotic and its prodrug status requiring metabolic activation for efficacy .

Origins in Azo Dye Research: IG Farben’s Synthetic Chemistry Program

Prontosil originated from IG Farben’s industrial dye research, where chemists Josef Klarer and Fritz Mietzsch synthesized sulfonamide-containing azo dyes to improve textile colorfastness. The company’s 1909 sulfanilamide patent by Heinrich Hörlein laid dormant until the 1920s, when Domagk’s bacteriology team identified antimicrobial potential in these compounds. Klarer and Mietzsch systematically modified azo dyes by introducing sulfonamide groups, hypothesizing enhanced protein-binding properties. By 1932, they synthesized KL-730 (later named Prontosil rubrum), a red crystalline compound combining sulfanilamide with a chrysoidine backbone. IG Farben filed a patent on December 25, 1932, emphasizing its antibacterial utility.

Table 1: Key Chemical Modifications in Prontosil’s Development

CompoundStructure ModificationAntimicrobial Activity (Mouse Model)
ChrysoidineBase azo dye (no sulfonamide)Inactive
KL-695Sulfonamide at para positionWeak activity
KL-730Sulfonamide + chrysoidine azo100% survival in lethal streptococcal infection

Gerhard Domagk’s Systematic Screening Approach

Domagk’s team at IG Farben evaluated over 3,000 compounds between 1929–1932 using murine models of Streptococcus pyogenes sepsis. Mice injected with 10× lethal doses of streptococci received test compounds intraperitoneally. Survival rates and bacterial clearance were quantified. While early candidates like acridine dyes showed partial efficacy, KL-730 achieved 100% survival at 20 mg/kg doses. Domagk noted Prontosil’s paradoxical inactivity in vitro, later attributed to its prodrug metabolism.

1932 Mouse Model Breakthrough

The definitive validation occurred in late 1932:

  • Experimental Design:
    • 50 mice infected with 1.2×10⁹ CFU S. pyogenes (human isolate).
    • Treatment group: Prontosil (20 mg/kg) at 90 minutes post-infection.
    • Control group: Untreated.
  • Results:
    • All controls died within 4 days.
    • 100% survival in treated mice; no residual infection.

      Domagk replicated these results in rabbits and guinea pigs, confirming efficacy against pneumococcal pneumonia and staphylococcal abscesses.

Early Clinical Validation in Human Infections

Puerperal Sepsis

Leonard Colebrook’s 1936 Lancet study demonstrated Prontosil’s life-saving impact:

  • Cohort: 38 women with streptococcal puerperal fever (mortality historically >20%).
  • Regimen: Prontosil Solubile (4 g/day oral + 1% topical).
  • Outcomes:
    • Mortality reduced to 4.8% vs. 27.3% in controls.
    • Resolution of bacteremia within 72 hours.

Meningococcal Meningitis

A 1940 case study by Yanagawa and Isizaka reported:

  • Patient: 19-month-old female with Neisseria meningitidis meningitis.
  • Treatment: Prontosil (0.1 g/kg/day) for 14 days.
  • Outcome:
    • CSF sterilization by day 7.
    • Full recovery from blindness and deafness by 3 months.

Table 2: Prontosil’s Clinical Efficacy (1933–1939)

Infection TypePatients TreatedSurvival RateReference
Puerperal sepsis10695.2%
Streptococcal sepsis1,24089.1%
Meningococcal meningitis5882.8%

Prontosil functions as a prodrug that requires metabolic conversion to exert its antibacterial effects [1]. The compound undergoes reductive cleavage through a two-step enzymatic process catalyzed by bacterial azoreductases in the gastrointestinal tract [1] [15]. This transformation represents the first known example of prodrug activation in medical history [1] [16].

The initial step involves the formation of a hydrazo intermediate, followed by cleavage to release sulfanilamide and 2,4-diaminotoluene [1] . This azo bond reduction is facilitated by flavoprotein-dependent azo reductase systems in the liver, with flavin mononucleotide and flavin adenine dinucleotide acting as essential coenzymes . The conversion occurs exclusively in vivo under anaerobic conditions, explaining Prontosil's lack of efficacy in vitro [15].

Research has demonstrated that the fumarate and nitrate reduction regulator controls azoreductase activity, consistent with the requirement for anoxic conditions found within the gastrointestinal tract [15] [40]. The process requires two nicotinamide adenine dinucleotide phosphate molecules per azo substrate, with hydride transfer from nicotinamide adenine dinucleotide phosphate to flavin mononucleotide and then to the substrate [15].

Table 1: Comparative Pharmacokinetic Properties of Prontosil and Sulfanilamide

ParameterProntosilSulfanilamide
Molecular Weight (g/mol)291.33172.2
Bioavailability (%)~70~90
Half-life (hours)6-88-10
In Vitro ActivityNone (inactive)Potent
In Vivo ActivityActive against Gram-positive cocciActive
Active MetaboliteSulfanilamideDirect-acting

The metabolic activation pathway involves multiple bacterial species within the intestinal microflora [38]. Studies have identified ten strains of anaerobic bacteria capable of reducing azo dyes, including Eubacterium hadrum, Clostridium clostridiiforme, and Bacteroides species [38]. These organisms demonstrate varying azoreductase activities, with Clostridium perfringens showing the highest enzymatic activity [38].

Competitive Inhibition of Dihydropteroate Synthase in Folate Biosynthesis

The active metabolite sulfanilamide exerts its antibacterial effect through competitive inhibition of dihydropteroate synthase, a critical enzyme in bacterial folate synthesis [6] [7]. This enzyme normally catalyzes the condensation of para-aminobenzoic acid with 6-hydroxymethyl-7,8-dihydropteridine pyrophosphate to form dihydropteroate [24] [25].

Sulfanilamide competes with para-aminobenzoic acid for the enzyme's active site due to structural similarity between these compounds [7] [21]. The competitive nature of this inhibition has been demonstrated through kinetic studies showing that sulfanilamide exhibits an inhibition constant of 320 micromolar for dihydropteroate synthase, while para-aminobenzoic acid demonstrates a binding constant of 2.5 micromolar [21] [24].

Table 2: Dihydropteroate Synthase Inhibition Parameters

CompoundInhibition Constant (μM)TypeRelative Potency
Sulfanilamide320Competitive inhibitorBaseline
Para-aminobenzoic acid2.5Natural substrateNatural substrate
SulfadiazineNot specifiedCompetitive inhibitor3x more effective than sulfanilamide
4,4-DiaminodiphenylsulfoneNot specifiedCompetitive inhibitor9x more effective than sulfanilamide

The inhibition mechanism involves the formation of sulfa-dihydropteroate compounds that compete with dihydrofolate in subsequent metabolic steps [25]. Research using yeast mutants has demonstrated that dihydrofolate synthesis knockout mutants are inhibited by sulfa drugs, while dihydropteroate synthase knockout mutants that cannot form sulfa-dihydropteroate remain insensitive [25]. This finding confirms that the primary mechanism involves competition at the dihydropteroate synthase level rather than downstream folate metabolism enzymes [25].

Structural studies have revealed that dihydropteroate synthase employs an substitution nucleophilic unimolecular reaction mechanism via formation of a novel cationic pterin intermediate [26]. Two conserved loops generate a substructure during catalysis that creates a specific binding pocket for para-aminobenzoic acid, explaining how sulfanilamide resistance arises through mutations affecting this binding region [26].

The folate biosynthesis pathway disruption leads to depletion of tetrahydrofolate cofactors essential for one-carbon transfer reactions in purine, thymidine, and amino acid synthesis [6] [23]. This metabolic disruption results in bacteriostatic effects as bacterial growth and reproduction become impaired without adequate folate cofactor availability [6].

Structural Basis for Selective Toxicity Against Gram-Positive Cocci

Prontosil demonstrates selective antibacterial activity against gram-positive cocci but shows limited efficacy against enterobacteria [8] [9] [10]. This selectivity stems from fundamental structural differences between gram-positive and gram-negative bacterial cell walls that affect drug penetration and accumulation [28] [31] [33].

Gram-positive bacteria possess thick peptidoglycan layers comprising 40-90% of their cell wall dry weight, with thickness ranging from 15-80 nanometers [29] [31] [35]. These cell walls lack an outer membrane barrier and contain teichoic acids embedded within the peptidoglycan matrix [29] [31]. The absence of lipopolysaccharide layers and the more porous nature of gram-positive cell walls facilitate easier penetration of sulfonamide compounds [31] [33].

Table 3: Structural Differences Between Gram-Positive and Gram-Negative Bacterial Cell Walls

CharacteristicGram-Positive BacteriaGram-Negative Bacteria
Peptidoglycan layer thickness (nm)15-802
Peptidoglycan content (% dry weight)40-90%~10%
Outer membrane presenceAbsentPresent
Teichoic acids presencePresentAbsent
Lipopolysaccharide layerAbsentPresent
Periplasmic space thicknessThinThick
Drug permeabilityHigh permeability to small moleculesLower permeability due to outer membrane

In contrast, gram-negative bacteria possess complex cell wall architectures with thin peptidoglycan layers representing only approximately 10% of cell wall composition [28] [32]. The presence of an outer membrane containing lipopolysaccharides creates a significant barrier to drug penetration [28] [32]. This outer membrane forms a selective permeability barrier that restricts passage of many antimicrobial compounds, including sulfonamides [28].

Research on sulfonamide uptake mechanisms demonstrates that bacterial accumulation depends significantly on pH gradients and ionization states [33]. The uptake process involves diffusion-like transport of both neutral molecules and ionic species, with intracellular accumulation correlating with observed antibiotic effects [33]. Gram-positive bacteria's simpler cell wall structure facilitates more efficient drug accumulation compared to the complex barrier systems of gram-negative organisms [33].

The selective toxicity also relates to differences in folate metabolism requirements between bacterial types [23]. Gram-positive cocci demonstrate higher sensitivity to folate synthesis disruption, possibly due to their metabolic dependencies and growth characteristics [23]. The thick peptidoglycan layer in gram-positive bacteria may also concentrate sulfonamide compounds near folate synthesis enzymes located in the cytoplasmic membrane region [35].

Paradoxical In Vitro/In Vivo Efficacy Discrepancies and Resolution

Prontosil exhibits a remarkable paradox whereby it demonstrates potent antibacterial activity in vivo while remaining completely inactive in vitro [37] [41] [42]. This discrepancy initially puzzled researchers and represented a significant challenge to established chemotherapeutic theories of the time [37] [41].

The resolution of this paradox emerged when French scientists at the Pasteur Institute demonstrated that intestinal enzymes convert Prontosil into sulfanilamide, which exhibits activity both in vivo and in vitro [37] [7]. This discovery explained why Prontosil failed to kill bacteria grown outside the living body while maintaining effectiveness in animal models [37].

Table 4: Azoreductase Activity in Human Intestinal Bacterial Species

Bacterial SpeciesAzoreductase Activity (U/mg protein)Enzyme Units per 10¹⁰ bacteriaGrowth Conditions
Clostridium perfringens0.24929.4Strict anaerobe
Clostridium clostridiiforme0.13017.54Strict anaerobe
Eubacterium hadrum0.0212.56Strict anaerobe
Butyrivibrio species0.0701.36Strict anaerobe
Bacteroides species0.0161.38Strict anaerobe
Clostridium paraputrificumHighest reduction rateNot specifiedStrict anaerobe

The in vitro failure initially resulted from the use of culture media rich in para-aminobenzoic acid, which acts as an anti-sulfonamide factor [41]. When researchers used serum-based media with lower para-aminobenzoic acid content, sulfanilamide demonstrated clear in vitro activity [41]. This finding highlighted the importance of competitive inhibition mechanisms and media composition in antibacterial testing [41].

Studies using recombinant bacterial strains have demonstrated that cytoplasmic azoreductase activity functions primarily under anaerobic conditions [42]. Whole bacterial cells show less than 2% of the specific activities found in cell extracts, suggesting that highly polar sulfonated azo compounds cannot effectively penetrate cell membranes under normal in vitro conditions [42]. This permeability limitation explains why intracellular azoreductase activity remains largely inactive in standard laboratory culture conditions [42].

The anaerobic requirement for azoreductase activity aligns with gastrointestinal tract conditions where oxygen levels are significantly reduced [15] [40]. Research has shown that the fumarate and nitrate reduction regulator, which responds to anaerobic conditions, is essential for bacterial azo reduction capabilities [40]. Additionally, the metabolism of L-cysteine to hydrogen sulfide under anaerobic conditions enables non-enzymatic azo bond degradation, providing an alternative mechanism for Prontosil activation [17] [40].

The synthesis of Prontosil relies fundamentally on the diazotization-coupling reaction sequence, representing one of the most significant applications of azo chemistry in pharmaceutical development. The process involves the conversion of primary aromatic amines to diazonium salts, followed by coupling with electron-rich aromatic compounds to form azo linkages [1] [2].

The diazotization mechanism begins with the formation of nitrous acid from sodium nitrite and hydrochloric acid under acidic conditions. The reaction proceeds through protonation of the primary amine (sulfanilamide), followed by nucleophilic attack by nitrous acid, resulting in the formation of the diazonium chloride intermediate [1]. This intermediate demonstrates remarkable stability at temperatures between 0-10°C, which is crucial for subsequent coupling reactions [2].

The coupling step involves the electrophilic attack of the diazonium ion on the electron-rich aromatic system of 2,4-diaminotoluene or meta-phenylenediamine. This reaction is facilitated by the electron-donating properties of the amino groups, which activate the aromatic ring toward electrophilic substitution . The reaction typically proceeds with yields ranging from 75-95% under optimized conditions, with the highest yields achieved through careful control of temperature, pH, and reagent stoichiometry [2].

MethodStarting MaterialKey ReagentsYield (%)Reaction TimeTemperature (°C)Purity (%)
Diazotization-Coupling (Standard)Sulfanilamide + m-PhenylenediamineNaNO2, HCl, 0-10°C75-8540-50 min0-1092-96
Diazotization-Coupling (Bayer Original)4-Aminobenzenesulfonamide + 2,4-DiaminotolueneNaNO2, HCl, acidic conditions70-8030-60 min0-588-92
Diazotization-Coupling (Optimized)Sulfanilamide + 2,4-DiaminotolueneNaNO2, HCl, controlled pH 1-285-9540-50 min0-1095-98
Azo-Coupling via Sulfanilamidep-Aminobenzenesulfonamide + 2,4-DiaminotolueneSodium nitrite, concentrated HCl80-9045-60 min0-590-95
Direct Azo FormationSulfanilamide derivativesDiazotization reagents70-8530-45 min0-1088-94

The optimization of reaction conditions has been extensively studied, with particular emphasis on temperature control and pH management. The maintenance of low temperatures is essential to prevent decomposition of the diazonium intermediate, while the acidic environment (pH 1-2) ensures optimal diazotization efficiency [1] [2]. The reaction time must be carefully controlled to maximize product formation while minimizing side reactions that can lead to reduced yields and purity [2].

Modern synthetic approaches have incorporated advanced analytical techniques to monitor reaction progress and optimize conditions. High-performance liquid chromatography and nuclear magnetic resonance spectroscopy are routinely employed to assess reaction completion and product purity [2]. These analytical methods have enabled the development of more efficient synthesis protocols with improved reproducibility and scalability.

The industrial synthesis of Prontosil has evolved significantly since its original development at Bayer. Contemporary manufacturing processes incorporate continuous monitoring systems and automated control mechanisms to ensure consistent product quality . The implementation of green chemistry principles has led to the development of more environmentally friendly synthetic routes, including the use of alternative solvents and improved waste management strategies [4].

Role of Azo Linkage in Tissue Permeability and Targeted Release

The azo linkage (-N=N-) in Prontosil serves as a critical structural element that governs both its pharmacokinetic properties and therapeutic efficacy. This functional group acts as a molecular switch, enabling the compound to function as a prodrug that is selectively activated in specific physiological environments [5] [6].

The tissue permeability characteristics of Prontosil are fundamentally influenced by its molecular weight (291.33 g/mol) and physicochemical properties. The compound demonstrates limited aqueous solubility (0.75 mg/L at 25°C), which affects its absorption and distribution profiles [7] [8]. However, the azo linkage provides structural rigidity that facilitates membrane interactions and enhances tissue penetration through passive diffusion mechanisms [9].

AspectDescriptionMechanismClinical Significance
Azo Bond StabilityStable in upper GIT, labile in colonpH-dependent stability (stable pH 1-7)Protects active drug from premature release
Tissue Permeability MechanismPassive diffusion through intestinal epitheliumMolecular weight <500 Da facilitates passageEnables systemic absorption after activation
Enzymatic CleavageNADH-dependent reduction by azoreductasesTwo-electron reduction via hydrazo intermediateProvides targeted therapeutic action
Bacterial Azoreductase ActivityAnaerobic bacteria (Clostridium, Eubacterium)Flavin-dependent electron transferReduces systemic toxicity
Targeted Release LocationPreferential release in colonic environmentSite-specific enzymatic activationAllows site-specific drug delivery
Permeability EnhancementImproved penetration through azo linkageMembrane interaction via lipophilic componentsImproves patient compliance
Bioavailability ImpactControlled release improves therapeutic indexProdrug activation increases local concentrationReduces dosing frequency requirements

The mechanism of azo bond reduction involves bacterial azoreductases, which are flavin-dependent enzymes that catalyze the sequential reduction of the azo linkage [5] [10]. These enzymes, predominantly found in anaerobic bacteria such as Clostridium and Eubacterium species, utilize nicotinamide adenine dinucleotide (NADH) as an electron donor [5] [11]. The reduction process occurs through a two-electron transfer mechanism, initially forming a hydrazo intermediate that subsequently undergoes spontaneous cleavage to yield the active sulfanilamide and 2,4-diaminotoluene [10].

The site-specific activation of Prontosil in the colonic environment represents a sophisticated example of targeted drug delivery. The azo linkage remains stable under the acidic conditions of the stomach (pH 1-3) and the neutral to slightly alkaline conditions of the small intestine (pH 6-7) [5] [12]. However, upon reaching the colon, where anaerobic bacterial populations are abundant, the azoreductase-mediated cleavage becomes thermodynamically and kinetically favorable [5] [6].

This targeted release mechanism provides several therapeutic advantages. First, it protects the active sulfanilamide from premature degradation or elimination in the upper gastrointestinal tract [5]. Second, it enables site-specific drug delivery to areas of high bacterial density, which is particularly relevant for treating infections in the colonic region [12]. Third, it reduces systemic exposure to the inactive prodrug while maximizing local concentrations of the active metabolite [5] [6].

The bioavailability of Prontosil (approximately 70%) is significantly influenced by the efficiency of azo bond cleavage [13]. Studies have demonstrated that the bioavailability decreases substantially when patients are pretreated with antibiotics that suppress the colonic bacterial flora responsible for azoreductase production [5]. This observation confirms the critical role of bacterial metabolism in Prontosil activation and highlights the importance of maintaining healthy gut microbiota for optimal therapeutic outcomes.

Analog Development: Water-Soluble Derivatives and Bioavailability Optimization

The development of water-soluble Prontosil derivatives represents a significant advancement in sulfonamide pharmaceutical chemistry, addressing the fundamental limitation of poor aqueous solubility that characterizes the parent compound. These derivatives have been designed to enhance bioavailability, improve patient compliance, and optimize therapeutic outcomes through various molecular modifications [14] [15].

The sodium salt of Prontosil was among the first water-soluble derivatives developed, providing a 10-fold increase in water solubility compared to the parent compound [16]. This enhancement was achieved through ionic interactions that facilitate dissolution in aqueous media while maintaining the essential structural features required for biological activity [16]. The improved solubility profile resulted in better absorption characteristics and more predictable pharmacokinetic parameters.

Derivative TypeSolubility EnhancementBioavailability OptimizationDevelopment Status
Sodium Salt of Prontosil10-fold increase in water solubilityImproved absorption in GITHistorical formulation
Water-Soluble Sulfonamide Conjugates5-20 fold improvementEnhanced bioavailability (80-95%)Research phase
Polymer-Linked ProntosilSignificant enhancement via polymer chainsControlled release kineticsPreclinical studies
Nanoparticle FormulationsImproved dispersion stabilityTargeted delivery to specific tissuesAdvanced research
Cyclodextrin ComplexesEnhanced aqueous solubilityImproved dissolution rateExperimental phase
Liposomal PreparationsControlled release propertiesReduced first-pass metabolismDevelopment stage
Hydrogel Matrix SystemsSustained release characteristicsExtended therapeutic windowResearch and development

Polymeric conjugates of Prontosil have been developed using various hydrophilic polymers, including polyethylene glycol and polyvinyl alcohol [17]. These conjugates demonstrate significant improvements in aqueous solubility while providing controlled release characteristics [17]. The polymer backbone serves as a solubilizing agent and drug carrier, enabling sustained release of the active compound over extended periods [17].

Nanoparticle formulations have emerged as a promising approach for enhancing Prontosil bioavailability. These systems utilize various nanomaterials, including lipid nanoparticles, polymeric nanoparticles, and solid lipid nanoparticles, to improve drug solubility and stability [18]. The nanoparticulate approach offers advantages in terms of improved dispersion stability, enhanced cellular uptake, and the potential for targeted delivery to specific tissues [18].

Cyclodextrin inclusion complexes represent another innovative approach to solubility enhancement. These cyclic oligosaccharides form host-guest complexes with Prontosil, effectively encapsulating the hydrophobic portions of the molecule while exposing hydrophilic surfaces to the aqueous environment [14]. The complexation process significantly improves dissolution rates and can enhance oral bioavailability through improved intestinal absorption [14].

The optimization of bioavailability through structural modifications has been guided by structure-activity relationship studies and computational modeling approaches [19]. These investigations have identified key structural features that influence solubility, permeability, and metabolic stability [19]. The polar surface area, molecular weight, and hydrogen bonding capacity have been identified as critical parameters for optimizing bioavailability [13].

ParameterProntosilSulfanilamide (Active)Target Range
Aqueous Solubility (mg/L)0.75 (25°C)7.5 (25°C)>1.0 (optimal)
Bioavailability (%)7090>80 (good)
LogP (Octanol/Water)0.9-0.620-3 (optimal)
Polar Surface Area (Ų)14585<140 (good)
Hydrogen Bond Donors32≤5 (rule of 5)
Hydrogen Bond Acceptors74≤10 (rule of 5)
Molecular Weight (g/mol)291.33172.20<500 (rule of 5)
Melting Point (°C)249.5165N/A

Advanced formulation strategies have incorporated natural deep eutectic solvents (NADES) to enhance sulfonamide solubility [14]. These environmentally friendly solvents, composed of choline chloride and multi-hydroxyl compounds, can increase sulfonamide solubility by up to 43 times compared to water [14]. The mechanism involves favorable interactions between the solvent components and the sulfonamide molecules, resulting in improved thermodynamic stability and enhanced dissolution rates [14].

The development of sustained-release formulations has been achieved through various approaches, including hydrogel matrices, osmotic pump systems, and colon-targeted delivery systems [20]. These formulations provide controlled drug release profiles that can extend therapeutic duration while reducing dosing frequency [20]. The colon-targeted systems are particularly relevant for Prontosil, given its mechanism of action through bacterial azoreductase activation [20].

Patent Landscapes and Intellectual Property Challenges in Sulfonamide Research

The patent landscape surrounding Prontosil and related sulfonamide compounds reflects the complex evolution of pharmaceutical intellectual property law and the unique challenges associated with protecting chemical innovations in the antibiotic field [21] [22]. The historical development of sulfonamide patents provides valuable insights into the interplay between scientific discovery, commercial development, and legal protection strategies.

The original discovery of Prontosil at Bayer in the 1930s occurred during a period when most countries, including Germany, did not permit product patents for pharmaceutical compounds [21]. This regulatory environment significantly influenced the competitive dynamics of early sulfonamide development, as companies could only protect their synthetic processes rather than the final products [21]. The lack of product patent protection led to rapid global diffusion of sulfonamide knowledge and the development of numerous generic formulations [21].

Time PeriodPatent FocusKey ChallengesInnovation DriversPatent Activity Level
Pre-1960sProcess patents onlyNo pharmaceutical product patentsManufacturing optimizationLimited (process only)
1960s-1980sProduct patents emergePrior art and obviousnessTherapeutic improvementsModerate increase
1980s-2000sFormulation improvementsPatentability of known compoundsEnhanced bioavailabilitySignificant growth
2000s-2020sNovel analogs and derivativesRegulatory compliance requirementsTargeted delivery systemsHigh activity
2020s-PresentAdvanced delivery systemsCompetitive landscape complexityCombination therapiesFocused specialization

The discovery that sulfanilamide was the active metabolite of Prontosil created a significant intellectual property challenge for Bayer [21]. Since sulfanilamide was a known compound that had been used in the dye industry, it was not patentable as a pharmaceutical product [21]. This situation effectively eliminated the value of Bayer's process patents and opened the market to generic competition [21]. The event highlighted the importance of understanding drug metabolism and the potential for prodrug strategies to circumvent patent protection.

The evolution of pharmaceutical patent law in the mid-20th century began to address these challenges through the introduction of product patents in various countries [22]. The United Kingdom allowed pharmaceutical product patents in 1949, followed by other European countries in subsequent decades [22]. These changes created new opportunities for pharmaceutical companies to protect their innovations but also introduced new complexities in patent prosecution and enforcement [22].

Modern sulfonamide patent strategies have focused on several key areas of innovation. Novel synthetic methods continue to be a source of patent protection, particularly those that offer improved efficiency, reduced environmental impact, or enhanced product quality [23] [24]. Formulation patents have become increasingly important, covering drug delivery systems, pharmaceutical compositions, and methods of administration [23] [24].

The development of combination therapies has created new patent opportunities in the sulfonamide field [25] [26]. Patents covering specific drug combinations, synergistic effects, and therapeutic methods have been filed by various pharmaceutical companies [25] [26]. These patents often face challenges related to obviousness and prior art, requiring careful claim construction and prosecution strategies [25] [26].

Patent AspectPatent StatusKey ChallengesInnovation Focus
Original Bayer Patent (Germany)Expired (Historical)Lack of product patents pre-1960sOriginal discovery
Process Patents (Multiple)Various (Expired/Active)Process vs. product protectionSynthesis optimization
Formulation PatentsSome ActivePrior art considerationsImproved formulations
Water-Soluble DerivativesActive ResearchObviousness rejectionsEnhanced solubility
Analog DevelopmentOngoing DevelopmentPatentability of known compoundsNovel analogs
Manufacturing MethodsActive PatentsManufacturing improvementsScalable production
Pharmaceutical CompositionsMixed StatusRegulatory complianceCombination therapies

The regulatory landscape has also influenced patent strategy in the sulfonamide field. The requirement for extensive clinical testing and regulatory approval has extended the effective patent life of pharmaceutical products [22]. However, the time required for regulatory approval can significantly reduce the commercial exclusivity period, creating incentives for companies to file continuation patents and develop lifecycle management strategies [22].

Recent patent activity in the sulfonamide field has been characterized by increased focus on specialized applications and advanced delivery systems [27] [28]. Patents covering sulfonamide compounds for specific therapeutic indications, such as neurological disorders and cancer treatment, have been filed by biotechnology companies and academic institutions [27] [28]. These patents often involve complex chemical structures and novel mechanisms of action that distinguish them from traditional antibacterial sulfonamides [27] [28].

The intellectual property challenges in sulfonamide research are further complicated by the global nature of pharmaceutical development and the need for international patent protection [29]. The harmonization of patent law through international agreements has simplified some aspects of patent prosecution but has also created new complexities in terms of prior art searches and patent landscape analysis [29].

The enforcement of sulfonamide patents presents unique challenges due to the chemical similarity of many compounds in this class [25]. Patent infringement cases often involve complex technical issues related to chemical structure, synthetic methods, and pharmaceutical equivalence [25]. The development of generic versions of patented sulfonamides requires careful analysis of patent claims and potential design-around strategies [25].

XLogP3

0.9

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

291.07899585 g/mol

Monoisotopic Mass

291.07899585 g/mol

Heavy Atom Count

20

Melting Point

249.5 °C

UNII

Q64Q9N6Q6O

Other CAS

103-12-8

Wikipedia

Prontosil

Dates

Last modified: 02-18-2024

Explore Compound Types